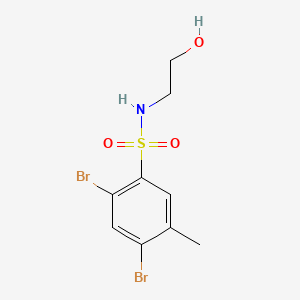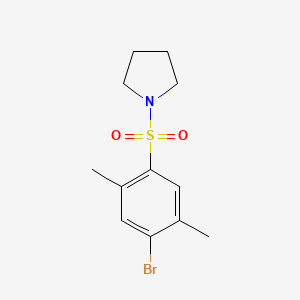
Zinc64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc-64 is a stable isotope of zinc with an atomic number of 30 and a mass number of 64. It is one of the five stable isotopes of zinc, which also include zinc-66, zinc-67, zinc-68, and zinc-70 . Zinc-64 is naturally occurring and constitutes approximately 49.17% of natural zinc . This isotope is significant in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Zinc-64 can be produced through the irradiation of enriched zinc targets using fast neutrons. The reaction involves the transformation of zinc-64 into copper-64 via the (n,p) reaction . This method requires a reactor-based setup with boron-nitride shielded sample holders to reduce thermal neutron flux and minimize the production of undesired isotopes .
Industrial Production Methods: Large-scale production of zinc-64 involves the use of accelerator neutrons. Natural zinc is irradiated with accelerator neutrons, and a combined thermal- and resin-separation method is employed to isolate zinc-64 from other isotopes . This method achieves a separation efficiency of 73% and a zinc recovery rate of 97% .
Types of Reactions:
-
Oxidation: Zinc-64 reacts with oxygen in moist air to form zinc(II) oxide. The reaction is represented as: [ 2 \text{Zn} + \text{O}_2 \rightarrow 2 \text{ZnO} ] Zinc(II) oxide is a white solid that turns yellow upon prolonged heating .
-
Reaction with Acids: Zinc-64 dissolves in dilute sulfuric acid to form zinc(II) ions and hydrogen gas: [ \text{Zn} + \text{H}_2\text{SO}_4 \rightarrow \text{Zn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ] In concentrated nitric acid, zinc-64 forms zinc nitrate, nitrogen dioxide, and water .
-
Reaction with Halogens: Zinc-64 reacts with gaseous bromine and iodine to form zinc bromide and zinc iodide, respectively .
Common Reagents and Conditions:
Acids: Sulfuric acid, nitric acid.
Halogens: Bromine, iodine.
Oxidizing Agents: Oxygen.
Major Products:
- Zinc(II) oxide (ZnO)
- Zinc sulfate (ZnSO₄)
- Zinc nitrate (Zn(NO₃)₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
科学研究应用
Zinc-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving zinc metabolism and distribution in biological systems.
Biology: Employed in the study of zinc’s role in enzymatic functions and cellular processes.
Medicine: Zinc-64 is used in the production of copper-64, a radioisotope with diagnostic and therapeutic applications in nuclear medicine.
作用机制
Zinc-64 exerts its effects through its role as a structural, catalytic, and regulatory element in various biological processes. It is an essential component of many enzymes, including those involved in protein synthesis and cell division . Zinc-64 also plays a crucial role in maintaining the structural integrity of proteins and cellular membranes . In nuclear medicine, zinc-64 is used to produce copper-64, which targets specific molecular pathways for diagnostic and therapeutic purposes .
相似化合物的比较
- Zinc-66
- Zinc-67
- Zinc-68
- Zinc-70
Comparison: Zinc-64 is unique among its isotopes due to its higher natural abundance and its role in the production of copper-64 . While other zinc isotopes also have applications in scientific research and industry, zinc-64’s specific properties make it particularly valuable in nuclear medicine and biological studies .
属性
CAS 编号 |
14378-32-6 |
|---|---|
分子式 |
C11H18N4O5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)

